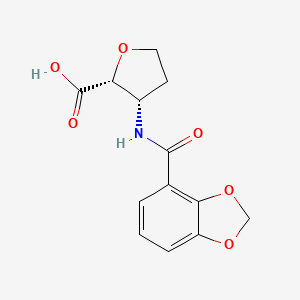![molecular formula C16H18N2O5 B7340014 (2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid](/img/structure/B7340014.png)
(2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound is also known as Carbapenem 3, which is a beta-lactam antibiotic that has a broad spectrum of activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid involves inhibiting the synthesis of bacterial cell walls. This is achieved by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are responsible for the synthesis of bacterial cell walls. This leads to the disruption of bacterial cell wall synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to have low toxicity and is well tolerated in animal models. Additionally, it has been shown to have good pharmacokinetic properties, including good bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid in lab experiments include its potent antibacterial and antitumor activity, low toxicity, and good pharmacokinetic properties. However, its limitations include the complexity of its synthesis and the potential for the development of resistance in bacterial strains.
Zukünftige Richtungen
There are several future directions for the research and development of (2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid. These include the development of more efficient synthesis methods, the evaluation of its efficacy against other bacterial strains, and the investigation of its potential as a treatment for various types of cancer. Additionally, the potential for the development of resistance in bacterial strains should be further investigated, and strategies to overcome this issue should be explored. Finally, the potential for the development of analogs and derivatives of this compound should be explored to identify compounds with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of (2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid is a complex process that involves several steps. The initial step involves the synthesis of the oxolane ring, which is achieved by reacting ethyl glyoxylate with ethylene glycol in the presence of a catalyst. The next step involves the synthesis of the pyrrolidine ring, which is achieved by reacting 2-pyrrolidone with 2-chloroacetyl chloride. Finally, the two rings are coupled together using a peptide bond to form the final compound.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid has several potential biomedical applications. It has been shown to have potent antibacterial activity against various bacterial strains, including those that are resistant to other antibiotics. Additionally, it has been shown to have antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
(2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-13-5-2-7-18(13)11-4-1-3-10(9-11)15(20)17-12-6-8-23-14(12)16(21)22/h1,3-4,9,12,14H,2,5-8H2,(H,17,20)(H,21,22)/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTYNDVVJJTTPQ-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC3CCOC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N[C@H]3CCO[C@H]3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)
![2-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-4-carboxylic acid](/img/structure/B7339940.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339977.png)


![(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339988.png)
![(2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339992.png)

![(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340003.png)
![(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid](/img/structure/B7340010.png)
![2-(2-bromophenyl)-2-[[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]amino]acetic acid](/img/structure/B7340013.png)
![(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340017.png)
![(2S)-2-[(1-tert-butyl-1,2,4-triazole-3-carbonyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7340023.png)
